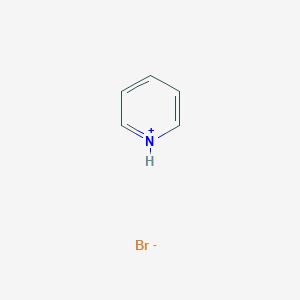

Pyridinium bromide

CAS No.:

Cat. No.: VC14049132

Molecular Formula: C5H6BrN

Molecular Weight: 160.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6BrN |

|---|---|

| Molecular Weight | 160.01 g/mol |

| IUPAC Name | pyridin-1-ium;bromide |

| Standard InChI | InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H |

| Standard InChI Key | BBFCIBZLAVOLCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=[NH+]C=C1.[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Pyridinium bromide is formally classified as the hydrobromide salt of pyridine, resulting from the protonation of pyridine’s nitrogen atom by hydrogen bromide. The resulting structure consists of a positively charged pyridinium ion () paired with a bromide counterion () . X-ray crystallographic studies reveal a planar aromatic ring in the pyridinium cation, with the bromide ion occupying a position orthogonal to the ring plane due to electrostatic interactions .

Related Compounds and Derivatives

Pyridinium bromide derivatives, such as pyridinium tribromide (), expand the compound’s utility. The tribromide variant incorporates an additional bromine molecule, forming a stable complex with enhanced electrophilic bromination capabilities . Structural distinctions between these derivatives are critical: while pyridinium bromide itself is a monobromide salt, the tribromide derivative acts as a brominating agent in organic synthesis .

Synthesis and Industrial Production

Conventional Synthesis Methods

The preparation of pyridinium bromide typically involves the direct reaction of pyridine with hydrogen bromide:

Alkylated Derivatives

Patent literature describes methods for synthesizing alkylated pyridinium bromides, such as 1-ethyl-3-methyl-pyridinium bromide, which are valued as electrolytes in zinc-bromine flow batteries . A representative synthesis involves heating 3-picoline with bromoethane at 80–110°C under inert conditions:

The reaction is monitored for homogeneity, with water added post-synthesis to adjust product concentration .

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free synthesis to reduce environmental impact. For example, dimeric pyridinium bromides with anticancer activity have been prepared by grinding pyridine derivatives with bromoalkanes, eliminating the need for volatile organic solvents .

Physicochemical Properties

Thermal and Solubility Profiles

Pyridinium bromide is a hygroscopic solid with a melting point range of 127–133°C . It exhibits limited solubility in water but dissolves readily in polar aprotic solvents like methanol and dimethyl sulfoxide (DMSO) . The tribromide derivative, in contrast, decomposes in water but remains stable in anhydrous organic media .

Table 1: Comparative Properties of Pyridinium Bromide and Its Derivatives

| Property | Pyridinium Bromide | Pyridinium Tribromide |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 160.012 | 319.82 |

| Melting Point (°C) | 127–133 | 127–133 (decomposes) |

| Solubility in Methanol | High | Moderate |

| Primary Use | Electrolyte additive | Brominating agent |

Applications in Organic Synthesis

Electrophilic Bromination

Pyridinium tribromide, a derivative of pyridinium bromide, is widely employed for the α-bromination of ketones and phenols. For instance, the bromination of cholestanone yields 2,4-dibromocholestanone, a key intermediate in steroid synthesis . The tribromide’s solid-state stability allows precise stoichiometric control, minimizing side reactions common with elemental bromine .

Catalysis and Reaction Media

Ionic liquids derived from pyridinium bromide, such as 1-ethyl-3-methyl-pyridinium bromide, serve as green solvents in cross-coupling reactions. Their high ionic conductivity and thermal stability make them ideal for electrochemical applications, including redox flow batteries .

Biomedical and Anticancer Research

Antiproliferative Activity of Dimeric Derivatives

Recent studies highlight the potential of dimeric pyridinium bromides in oncology. Compound 4 (1,1′-(1,3-phenylene bis(methylene)bis 2-aminopyridinium bromide)) demonstrated superior efficacy against lung (A549) and breast (MDA-MB-231) cancer cell lines compared to the standard drug 5-fluorouracil .

Table 2: Anticancer Activity of Dimeric Pyridinium Bromides

| Compound | IC₅₀ (μM) for A549 | IC₅₀ (μM) for MDA-MB-231 |

|---|---|---|

| 1 | 1255 ± 1.01 | >100 |

| 2 | 757 ± 0.54 | 28.35 ± 0.03 |

| 4 | 487 ± 0.01 | 19.12 ± 0.81 |

| 5-FU | 747 ± 0.13 | 29.01 ± 0.01 |

Mechanistic studies suggest that these compounds induce apoptosis via mitochondrial pathway disruption, with minimal toxicity to normal cells (IC₅₀ > 500 μM for 3T3-L1 fibroblasts) .

Electrochemical Applications

Electrolyte Additives in Flow Batteries

Alkylated pyridinium bromides enhance the performance of zinc-bromine batteries by complexing with zinc ions, reducing dendrite formation and improving cycle life . Patent WO2014122641A1 details the use of 1-ethyl-3-methyl-pyridinium bromide in electrolyte formulations, achieving energy efficiencies exceeding 75% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume